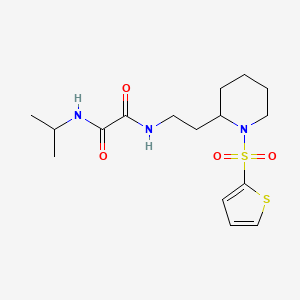

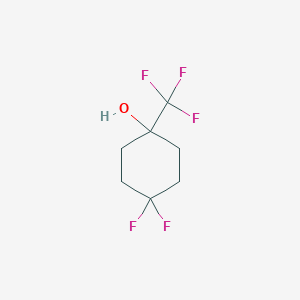

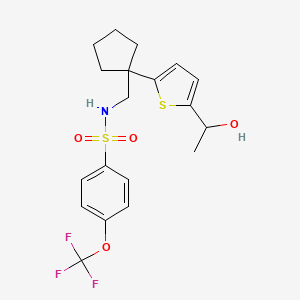

![molecular formula C21H16N4O3S B2535803 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-17-4](/img/structure/B2535803.png)

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” are not explicitly mentioned in the available resources .

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives, similar in structure to N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, have been synthesized and evaluated for their anticancer properties. These compounds exhibit potent in vitro and in vivo efficacy against various cancer cell lines, including human lung and colon carcinoma xenograft models. The modifications in the thiazole ring and benzamide moiety contribute to the selectivity and potency against tumorigenic cell lines, offering a foundation for developing new anticancer agents (Borzilleri et al., 2006), (Yoshida et al., 2005).

Antimicrobial and Antiparasitic Applications

Research on thiazolides, including nitazoxanide and other derivatives, reveals a broad spectrum of antimicrobial and antiparasitic activities. These compounds act against a variety of pathogens, including intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. The mechanism of action involves the disruption of specific metabolic pathways and inducing apoptosis in pathogenic cells, making them promising candidates for treating infections (Esposito et al., 2005), (Hemphill et al., 2007).

Synthesis and Chemical Properties

Studies on the synthesis and characterization of benzothiazole derivatives, including those with similar structures to the compound of interest, provide insights into their chemical properties, stability, and potential applications in materials science and drug development. These studies often explore novel synthetic pathways, aiming to improve the yield, stability, and biological activity of thiazole-based compounds (Ping, 2007), (Liu et al., 2019).

Environmental and Industrial Applications

The development of thiazole derivatives extends beyond pharmacology, encompassing environmental and industrial applications. For instance, thiazole-based compounds have been used as adsorbents for removing heavy metals from industrial wastes, highlighting their utility in environmental remediation efforts (Zargoosh et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c1-14-7-8-18-19(10-14)29-21(23-18)24(13-15-4-3-9-22-12-15)20(26)16-5-2-6-17(11-16)25(27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQOMVPRFZIULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

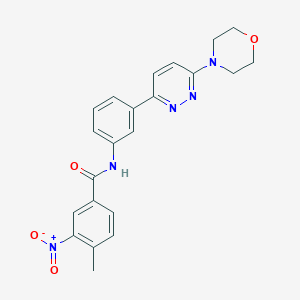

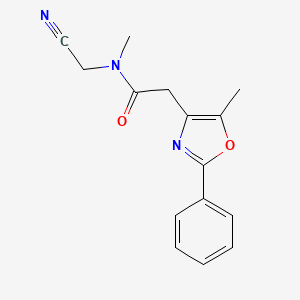

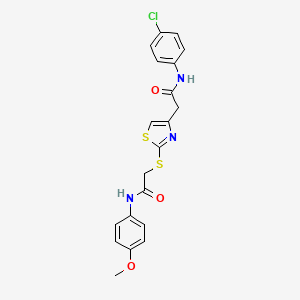

![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)

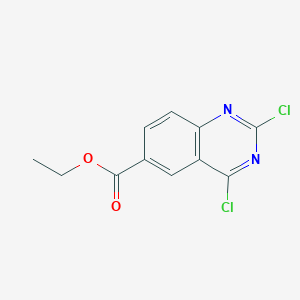

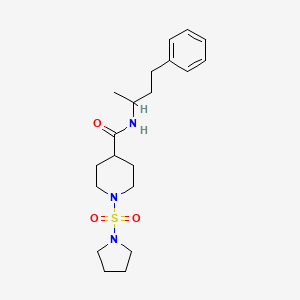

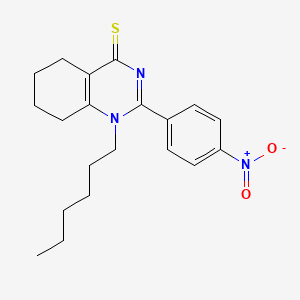

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)

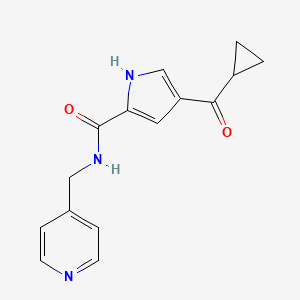

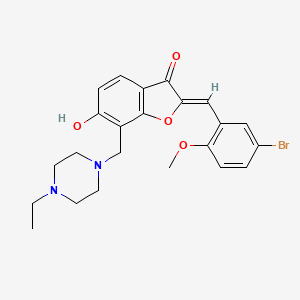

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)